molecular formula C21H24F3N3O B2927682 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034256-39-6

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2927682
CAS No.: 2034256-39-6
M. Wt: 391.438
InChI Key: CWSPGYVFIXGEJU-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H24F3N3O and its molecular weight is 391.438. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Transformations

  • Synthesis of Pyrazole Derivatives : The synthesis of pyrazole derivatives through reactions involving hydrazonyl bromides and active methylene compounds demonstrates a broad approach for generating structurally diverse pyrazoles. These methods can be applied to synthesize compounds with specific functional groups, offering a pathway to explore the chemical space around "N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide" for potential biological activities or material properties (Abunada et al., 2008).

  • Catalyst-Free Synthesis : The catalyst-free synthesis of benzamide derivatives, including pyrazole-related structures, showcases the efficiency and eco-friendliness of producing complex molecules. Such methods could be adapted for synthesizing "this compound" under mild conditions, potentially enhancing its accessibility for research and development purposes (Liu et al., 2014).

Applications in Medicinal Chemistry

  • Antimicrobial Activity : The study on the antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives highlights the potential of such compounds in developing new antimicrobials. This suggests that exploring the biological activity of "this compound" could uncover new therapeutic agents (Abunada et al., 2008).

  • Antitumor Agents : Research on benzothiazole derivatives as antitumor agents provides a framework for assessing the therapeutic potential of structurally complex molecules. Analogously, "this compound" could be evaluated for its antitumor activities, offering insights into its mechanism of action and therapeutic value (Yoshida et al., 2005).

Material Science and Advanced Applications

  • Molecular Solids and Hydrogen Bonds : The study on energetic multi-component molecular solids formed through strong hydrogen bonds and weak intermolecular interactions highlights the potential of complex molecules in material science. Investigating the supramolecular chemistry of "this compound" could lead to the development of new materials with unique properties (Wang et al., 2014).

Properties

IUPAC Name

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c1-26-19-12-6-10-16(19)18(25-26)13-27(14-7-2-3-8-14)20(28)15-9-4-5-11-17(15)21(22,23)24/h4-5,9,11,14H,2-3,6-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSPGYVFIXGEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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